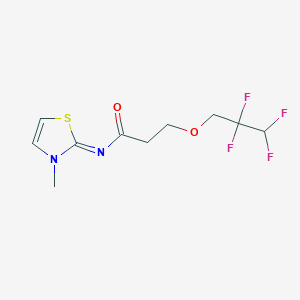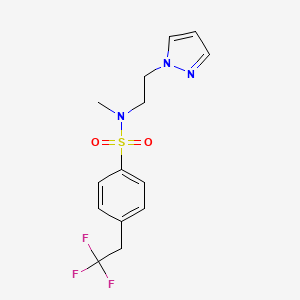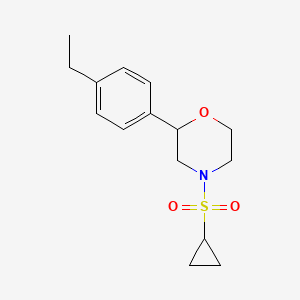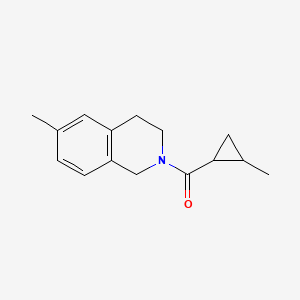![molecular formula C17H26N2O2 B7634508 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea, also known as HCMPBU, is a synthetic compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea is not fully understood, but it is believed to modulate various signaling pathways involved in cell survival and death. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the JNK and p38 MAPK signaling pathways, which are involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines in the brain. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has also been shown to improve mitochondrial function and reduce oxidative stress in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and does not require complex equipment or techniques. However, one of the limitations of using 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea. One potential direction is to further investigate its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential anticancer activity in vivo, using animal models of cancer. Furthermore, the development of more water-soluble derivatives of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea could potentially overcome its limitations in lab experiments.
Métodos De Síntesis
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3-phenylcyclopentanol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 2-phenylbutylamine to give the final product, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea.
Aplicaciones Científicas De Investigación
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has also been studied for its potential anticancer activity, as it was found to inhibit the growth of cancer cells in vitro. In addition, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to have cardioprotective effects in animal models of myocardial infarction.
Propiedades
IUPAC Name |
1-[(3-hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-14(15-6-4-3-5-7-15)12-19-17(21)18-11-13-8-9-16(20)10-13/h3-7,13-14,16,20H,2,8-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXZATOBBJYZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NCC1CCC(C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
![3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran](/img/structure/B7634431.png)
![3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)

![1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7634460.png)
![4-[(5-Methyl-1,3-thiazol-2-yl)methylsulfanyl]butanenitrile](/img/structure/B7634466.png)


![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)


![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)